1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea
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Overview
Description
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of ureas It features a tetrahydropyrazolo[1,5-a]pyridine core structure substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of Tetrahydropyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones.
Substitution with o-Tolyl Group: The tetrahydropyrazolo[1,5-a]pyridine core is then reacted with o-tolyl isocyanate to introduce the o-tolyl group, forming the final urea compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the urea group may be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted ureas with different nucleophiles
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea exerts its effects involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with enzymes or receptors, modulating their activity. The o-tolyl group may enhance the compound's binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl(prop-2-yn-1-yl)amino)-1H-pyrazole-4-carbonitrile: This compound differs by the presence of a chlorine atom and a cyano group.
5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile: This compound has an amino group instead of the urea group.
Uniqueness: 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the o-tolyl group provides distinct binding properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-4-2-3-5-14(11)18-15(20)17-12-7-9-19-13(10-12)6-8-16-19/h2-6,8,12H,7,9-10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPPFSHCFHAPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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